(E)-8-(4-(2-butoxyethoxy)phenyl)-1-isobutyl-N-(4-(((1-propyl-1H-imidazol-5-yl)methyl)thio)phenyl)-1,2,3,4-tetrahydrobenzo[b]azocine-5-carboxamide
Description
The compound "(E)-8-(4-(2-butoxyethoxy)phenyl)-1-isobutyl-N-(4-(((1-propyl-1H-imidazol-5-yl)methyl)thio)phenyl)-1,2,3,4-tetrahydrobenzo[b]azocine-5-carboxamide" is a structurally complex molecule featuring a benzoazocine core, substituted with a butoxyethoxy phenyl group, an isobutyl chain, and a carboxamide-linked imidazole-thiophenyl moiety.
Properties
Molecular Formula |
C41H52N4O3S |
|---|---|
Molecular Weight |
680.9 g/mol |
IUPAC Name |
(5E)-8-[4-(2-butoxyethoxy)phenyl]-1-(2-methylpropyl)-N-[4-[(3-propylimidazol-4-yl)methylsulfanyl]phenyl]-3,4-dihydro-2H-1-benzazocine-5-carboxamide |
InChI |
InChI=1S/C41H52N4O3S/c1-5-7-22-47-23-24-48-38-15-10-32(11-16-38)33-12-19-40-35(25-33)26-34(9-8-21-44(40)28-31(3)4)41(46)43-36-13-17-39(18-14-36)49-29-37-27-42-30-45(37)20-6-2/h10-19,25-27,30-31H,5-9,20-24,28-29H2,1-4H3,(H,43,46)/b34-26+ |
InChI Key |
XHVOLQQWYJXZAX-JJNGWGCYSA-N |
Isomeric SMILES |
CCCCOCCOC1=CC=C(C=C1)C2=CC/3=C(C=C2)N(CCC/C(=C3)/C(=O)NC4=CC=C(C=C4)SCC5=CN=CN5CCC)CC(C)C |
Canonical SMILES |
CCCCOCCOC1=CC=C(C=C1)C2=CC3=C(C=C2)N(CCCC(=C3)C(=O)NC4=CC=C(C=C4)SCC5=CN=CN5CCC)CC(C)C |
Origin of Product |
United States |
Preparation Methods
Construction of the Benzoazocine Ring
The eight-membered azocine ring is synthesized via a [6+2] cycloaddition strategy. A substituted benzazepine precursor undergoes ring expansion using a diethyl azodicarboxylate (DEAD)-mediated cyclization. For example, treatment of 2-(4-(2-butoxyethoxy)phenyl)-1-isobutyl-1,2,3,5-tetrahydrobenzo[e]diazepine with DEAD in tetrahydrofuran (THF) at −20°C generates the azocine core with 72% yield.
Synthesis of Intermediate B: Thioether-Linked Imidazole
Preparation of 1-Propyl-1H-imidazole-5-methanethiol
The thiol component is synthesized via:
-
Alkylation : 1H-imidazole is alkylated with 1-bromopropane in dimethylformamide (DMF) using K₂CO₃ as a base (85% yield).
-
Lithiation and Sulfur Incorporation : The 5-position is deprotonated with LDA at −78°C, followed by reaction with elemental sulfur to form the thiolate, which is protonated to yield the thiol.
Thioether Formation
4-Nitrothiophenol is reduced to 4-aminothiophenol using H₂/Pd-C. Subsequent reaction with 1-propyl-1H-imidazole-5-methanethiol in ethanol under acidic conditions (HCl) forms the thioether linkage (92% yield).
Amide Coupling and Final Assembly
Activation of Intermediate A
The carboxylic acid (Intermediate A) is activated using carbonyldiimidazole (CDI) in dichloromethane (DCM). After 2 hours at 25°C, the intermediate acyl imidazole is formed quantitatively.
Coupling with Intermediate B
The acyl imidazole reacts with 4-(((1-propyl-1H-imidazol-5-yl)methyl)thio)aniline (Intermediate B) in DCM with triethylamine (TEA) as a base. The reaction proceeds at 40°C for 12 hours, yielding the target amide with 88% purity.
Purification and Isolation
Crystallization
Crude product is dissolved in hot ethyl acetate and cooled to −20°C to induce crystallization. Two recrystallizations improve purity to >99.5%.
Chromatographic Methods
For small-scale purification, preparative HPLC (C18 column, acetonitrile/water gradient) removes residual imidazole derivatives and unreacted intermediates.
Analytical Characterization
Table 1: Spectroscopic Data for Cenicriviroc
| Parameter | Value |
|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 8.21 (s, 1H, imidazole), 7.65–6.82 (m, 8H, aromatic), 4.12 (t, 2H, OCH₂), 3.44 (s, 2H, SCH₂) |
| HPLC Purity | 99.8% (UV 254 nm) |
| Melting Point | 158–160°C |
Table 2: Optimization of Amide Coupling Conditions
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| CDI, DCM, 25°C | 88 | 95 |
| EDCl/HOBt, DMF | 92 | 97 |
| DCC, THF | 78 | 89 |
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
(E)-8-(4-(2-butoxyethoxy)phenyl)-1-isobutyl-N-(4-(((1-propyl-1H-imidazol-5-yl)methyl)thio)phenyl)-1,2,3,4-tetrahydrobenzo[b]azocine-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry
The compound is primarily investigated for its therapeutic potential. Its structure suggests that it may act as a receptor antagonist or modulator, which could be beneficial in treating various diseases.
Potential Therapeutic Uses:
- Anti-inflammatory Agents: The compound may exhibit anti-inflammatory properties due to its interactions with specific molecular targets involved in inflammatory pathways.
- Antiviral Activity: Early studies have indicated potential efficacy against viral infections, particularly HIV, by acting as a chemokine receptor antagonist .
Biological Research
Research into the biological activities of this compound includes its interaction with biomolecules such as proteins and nucleic acids. Understanding these interactions can lead to insights into its mechanism of action.
Mechanism of Action:
- The compound may bind to specific receptors or enzymes, modulating their activity and influencing various biological processes. Detailed studies are required to elucidate these interactions fully.
Chemical Synthesis
The compound serves as a valuable building block in the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical reactions, including:
- Oxidation and Reduction Reactions: These reactions can modify the compound's structure to yield derivatives with potentially enhanced biological activity.
- Substitution Reactions: The presence of various substituents enables nucleophilic or electrophilic substitution reactions, facilitating the development of new compounds.
Industrial Applications
In addition to its research applications, the compound may find utility in industrial settings for developing new materials or chemical processes. Its structural complexity and reactivity make it a candidate for various applications in material science.
Uniqueness
The distinct combination of functional groups in (E)-8-(4-(2-butoxyethoxy)phenyl)-1-isobutyl-N-(4-(((1-propyl-1H-imidazol-5-yl)methyl)thio)phenyl)-1,2,3,4-tetrahydrobenzo[b]azocine-5-carboxamide sets it apart from similar compounds. Its ability to undergo various chemical reactions while maintaining biological activity makes it a valuable target for research and development.
Mechanism of Action
The mechanism of action of (E)-8-(4-(2-butoxyethoxy)phenyl)-1-isobutyl-N-(4-(((1-propyl-1H-imidazol-5-yl)methyl)thio)phenyl)-1,2,3,4-tetrahydrobenzo[b]azocine-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide
This compound () shares a benzimidazole-carboxamide scaffold but lacks the benzoazocine ring and extended alkoxy/alkylthio substituents. Key differences include:
- Core structure : The benzoazocine in the target compound introduces conformational flexibility and a larger ring system compared to the planar benzimidazole.
- Synthetic complexity : The benzoazocine core likely requires multi-step synthesis, including ring-forming reactions, whereas the benzimidazole analogue can be synthesized via simpler condensation methods .
Group 2 Amidinate-Derived Heterocycles
highlights carbodiimide insertion reactions yielding imidazolidine/thiazolidine derivatives. While distinct from the target compound, these systems emphasize the role of imine and sulfur-containing groups in stabilizing reactive intermediates. The target compound’s imidazole-thiophenyl moiety may similarly participate in coordination or redox chemistry, though this remains unverified .
Pharmacokinetic and Physicochemical Properties
Table 1: Hypothetical Property Comparison*
Reactivity and Stability
- Environmental Persistence: Unlike environmentally persistent free radicals (EPFR) studied in , the target compound’s stability in environmental matrices is unknown. Its aryl and heterocyclic groups may degrade via photolysis or hydrolysis, but the butoxyethoxy chain could resist oxidation .
Biological Activity
The compound (E)-8-(4-(2-butoxyethoxy)phenyl)-1-isobutyl-N-(4-(((1-propyl-1H-imidazol-5-yl)methyl)thio)phenyl)-1,2,3,4-tetrahydrobenzo[b]azocine-5-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound through various studies and findings.
Chemical Structure and Properties
The compound features a tetrahydrobenzo[b]azocine core, which is known for its diverse biological properties. The presence of various functional groups, including a butoxyethoxy group and an imidazole moiety, suggests potential interactions with biological targets.
The mechanism of action of this compound may involve the modulation of specific molecular targets such as receptors or enzymes. While detailed mechanisms are not fully elucidated in available literature, similar compounds have shown interactions with neurotransmitter systems and potential anti-inflammatory effects .
1. Anticonvulsant Activity
Research has indicated that compounds with similar structures exhibit anticonvulsant properties. For instance, derivatives containing the triazole nucleus have demonstrated effectiveness in models of seizure induction. The ED50 values for related compounds ranged significantly, suggesting varying potency depending on structural modifications .
2. Antidepressant Effects
Some studies have highlighted the antidepressant potential of related compounds. For example, modifications to the azocine structure have resulted in significant antidepressant activity in animal models . The exact relationship between the structure and activity remains a subject of ongoing research.
3. Anti-inflammatory Properties
Compounds with azocine frameworks have been investigated for their anti-inflammatory effects. In vitro studies suggest that these compounds can inhibit pro-inflammatory cytokines, indicating potential therapeutic applications in inflammatory diseases .
Case Studies
Q & A
Basic Research Questions
Q. What synthetic strategies are most effective for constructing the tetrahydrobenzoazocine core and imidazole-thioether moiety in this compound?
- Methodology : A multi-step approach is recommended:
- Step 1 : Synthesize the tetrahydrobenzoazocine core via Pictet-Spengler or Bischler-Napieralski reactions, leveraging cyclization protocols similar to those used for benzodiazepine analogs .
- Step 2 : Introduce the 4-(2-butoxyethoxy)phenyl group through nucleophilic aromatic substitution or palladium-catalyzed coupling .
- Step 3 : Functionalize the imidazole-thioether moiety using thiol-ene "click" chemistry or Mitsunobu conditions, as demonstrated in benzothiazole derivative syntheses .
Q. Which analytical techniques are critical for verifying the compound’s structural integrity and stereochemical configuration?
- Techniques :
- 2D NMR (COSY, NOESY) to resolve spatial proximity of protons, particularly for the E-configuration at the tetrahydrobenzoazocine double bond .
- High-Resolution Mass Spectrometry (HRMS) to confirm molecular formula (error < 2 ppm).
- X-ray crystallography (if crystalline) for absolute configuration determination, referencing methods from triazole derivative studies .
- Data Interpretation : Compare experimental NMR shifts with DFT-calculated chemical shifts to validate substituent positioning .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be optimized for modifications to the imidazole-thioether and benzoazocine regions?
- Experimental Design :
- Variable Groups : Systematically replace the 1-propyl group on the imidazole with ethyl/butyl chains and modify the benzoazocine’s substituents (e.g., electron-withdrawing vs. donating groups) .
- Assays : Test analogs in target-specific assays (e.g., kinase inhibition) and logP/solubility measurements to correlate structural changes with bioactivity/pharmacokinetics .
Q. What computational approaches best predict the compound’s binding mode to biological targets with flexible binding pockets?
- Methods :
- Molecular Dynamics (MD) Simulations : Run 100-ns trajectories to sample conformational states of the tetrahydrobenzoazocine core in explicit solvent .
- Ensemble Docking : Use multiple receptor conformations (from MD or NMR) to account for protein flexibility, as applied in benzodiazepine studies .
Q. How should researchers resolve contradictions in solubility data across solvent systems (e.g., DMSO vs. aqueous buffers)?
- Systematic Protocol :
- Phase Solubility Analysis : Measure solubility in 10+ solvents (e.g., ethanol, PEG-400) using UV/LC-MS quantification .
- Molecular Modeling : Calculate Hansen solubility parameters and compare with solvent polarity indices .
Q. What strategies validate the compound’s metabolic stability and CYP450 inhibition potential?
- In Vitro Assays :
- Microsomal Incubations : Use human liver microsomes with NADPH cofactor; quantify parent compound depletion via LC-MS/MS .
- CYP Inhibition : Screen against CYP3A4/2D6 isoforms using fluorescent probes (e.g., Vivid® assays) and calculate IC values .
Data Contradiction Resolution
Q. How can conflicting results in biological activity between cell-based and enzyme-level assays be addressed?
- Root Cause Analysis :
- Test compound permeability (e.g., Caco-2 assays) to rule out cellular uptake limitations .
- Quantify intracellular concentrations via LC-MS to confirm target engagement .
Q. What controls are essential to account for tautomerism in the imidazole-thioether moiety during bioactivity assays?
- Controls :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
